molecular formula C16H17N5O3S2 B2727943 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 886928-40-1

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2727943
CAS No.: 886928-40-1
M. Wt: 391.46
InChI Key: MUGBFDNTPOJKKL-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group, a thiophen-2-yl moiety, and a sulfanyl-linked acetamide group attached to a 3,4-dimethoxyphenyl ring. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The compound’s design leverages the triazole scaffold’s metabolic stability and the thiophene ring’s electronic properties, which may enhance binding to biological targets.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-23-11-6-5-10(8-12(11)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGBFDNTPOJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following properties:

PropertyDescription
Molecular FormulaC18H20N4OS2
Molecular Weight372.5 g/mol
IUPAC Name2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
SMILESCC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CS3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole and thiophene moieties are known to modulate enzyme activities and receptor interactions. This compound may inhibit specific enzymatic pathways or receptor activities that are crucial in various disease processes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a triazole core can effectively inhibit the growth of bacteria and fungi. The compound in focus has been investigated for its potential against resistant strains of pathogens.

Anticancer Activity

Triazole derivatives have been recognized for their anticancer properties. A study highlighted the efficacy of similar compounds against various cancer cell lines. For example, sulfanyltriazoles demonstrated promising activity against cancer cells with IC50 values indicating their potential as chemotherapeutic agents . The compound could similarly exhibit selective cytotoxicity towards cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has also been documented. These compounds may inhibit pathways involved in inflammation, providing a therapeutic angle for diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles showed effective inhibition against Mycobacterium tuberculosis with varying degrees of potency compared to standard drugs . This suggests that our compound may also possess similar properties.
  • Anticancer Activity : Research on related triazole derivatives indicated significant activity against colon carcinoma cell lines, with some compounds achieving low micromolar IC50 values . This positions the compound as a candidate for further anticancer studies.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of triazole derivatives to their targets, revealing critical interactions that could lead to the development of more potent analogs .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of triazole have been reported to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . The specific compound may exhibit similar properties due to its structural characteristics.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research indicates that compounds with thiophene and triazole moieties demonstrate substantial antibacterial and antifungal activities. This suggests that 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide could be effective against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Neuroprotective Effects

Recent studies have suggested that certain triazole derivatives possess neuroprotective effects. For instance, sodium salts derived from similar compounds have been shown to exhibit stress-protective properties in animal models. Behavioral tests indicated improvements in anxiety-like behaviors following treatment with these compounds . This opens avenues for potential applications in treating neurodegenerative diseases or stress-related disorders.

Case Studies

  • Anticancer Studies : A study demonstrated that a related triazole derivative exhibited significant growth inhibition against cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : In another investigation, compounds structurally similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide showed promising results against both Gram-positive and Gram-negative bacteria. These findings support the potential use of such compounds in developing new antibiotics .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeCell Line/PathogenIC50/Effectiveness
Compound AAnticancerHCT-11636 μM
Compound BAntimicrobialStaphylococcus aureusEffective
Compound CNeuroprotectiveRat ModelImproved behavior scores

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring, acetamide-linked aryl groups, or heterocyclic moieties. These variations critically impact pharmacological activity, solubility, and target specificity. Below is a systematic comparison:

Structural Analogues with Heterocyclic Modifications
Compound Name Key Structural Features Biological Activity Reference
Target Compound Thiophen-2-yl, 3,4-dimethoxyphenyl Not explicitly reported (extrapolated: anti-inflammatory/antimicrobial potential) -
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-arylacetamides Furan-2-yl instead of thiophen-2-yl Anti-exudative activity (15/21 compounds active; 8 comparable to diclofenac sodium)
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide (AM31) 2-Hydroxyphenyl, 4-nitrophenyl Reverse transcriptase inhibition (KI = 12 nM; superior to Nevirapine)
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-substituted acetamides Pyridin-4-yl, varied aryl groups Antimicrobial (MIC: 8–64 µg/mL), antioxidant, anti-inflammatory
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide Allyl group, 3-chlorophenyl Antifungal (moderate activity against A. niger)

Key Observations :

  • Thiophene vs. Furan: Replacement of thiophen-2-yl with furan-2-yl () reduces steric bulk and alters electronic properties. Furan derivatives exhibit notable anti-exudative activity, suggesting that oxygen’s electronegativity may enhance interactions with inflammatory targets.
  • Pyridine and Hydroxyphenyl Substitutions : Pyridin-4-yl () and 2-hydroxyphenyl () groups improve antimicrobial and enzyme inhibitory activities, likely due to hydrogen-bonding capabilities.
  • Aryl Group Effects : Electron-withdrawing groups (e.g., 4-nitro in AM31 ) enhance reverse transcriptase inhibition, while electron-donating groups (e.g., 3,4-dimethoxy in the target compound) may favor anti-inflammatory applications.
Pharmacological Profile
  • Anti-Exudative Activity : Furan analogues () showed 38–62% edema inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s thiophene moiety may improve lipid membrane penetration, enhancing efficacy.
  • Antimicrobial Activity: Pyridine-containing derivatives () exhibited MIC values of 8–64 µg/mL against E. coli and S. aureus, outperforming non-heterocyclic analogues.
  • Enzyme Inhibition: Hydroxyphenyl-substituted triazoles () demonstrated nanomolar inhibition constants (KI = 12–18 nM) against HIV-1 reverse transcriptase, highlighting the role of polar substituents.
Structure-Activity Relationship (SAR)
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring enhance enzyme inhibition and antimicrobial activity .
  • Steric and Solubility Factors : Bulky substituents (e.g., allyl in ) reduce solubility but may improve target specificity. The 3,4-dimethoxy group in the target compound balances solubility and π-π stacking interactions.

Q & A

Q. What are the standard synthetic routes for preparing 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves condensation of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives under alkaline conditions. A reflux in ethanol with aqueous KOH facilitates nucleophilic substitution at the thiol group. Post-reaction, the product is isolated via precipitation, washed with water, and recrystallized from ethanol to ensure purity . Variations in substituents (e.g., dimethoxyphenyl) require tailored chloroacetamide precursors and optimized reaction times (e.g., 1 hour reflux) .

Q. How is the structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : Assigns protons (e.g., dimethoxyphenyl groups at δ 3.8–3.9 ppm, thiophene protons at δ 7.0–7.5 ppm) and carbons.
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly for triazole-thiophene interactions .

Q. What preliminary biological screening models are used to assess its activity?

  • Methodological Answer : Anti-exudative or anti-inflammatory activity is evaluated in rodent models (e.g., carrageenan-induced paw edema). The compound is administered at 10 mg/kg and compared to reference drugs (e.g., diclofenac at 8 mg/kg). Activity is quantified via reduction in edema volume and inflammatory markers (e.g., TNF-α) .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan) influence anti-exudative activity?

  • Methodological Answer : Comparative studies of analogs (e.g., thiophene vs. furan derivatives) reveal that electron-rich heterocycles (e.g., thiophene) enhance activity due to improved π-π stacking with biological targets. Quantitative structure-activity relationship (QSAR) models are built using Hammett constants and molecular docking to predict substituent effects .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., variable IC50 values)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum protein binding) or stereochemical impurities. Mitigation includes:
  • HPLC-Purity Checks : Ensure ≥95% purity.
  • Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and incubation times.
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives .

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

  • Methodological Answer : Reaction parameters (solvent, temperature, stoichiometry) are optimized via Design of Experiments (DoE). For example:
  • Solvent Screening : Ethanol vs. dioxane impacts reaction rates (dioxane accelerates by 20% but reduces yield).
  • Catalyst Use : Triethylamine (10 mmol) improves chloroacetamide coupling efficiency .

Q. What computational tools predict binding affinity to COX-2 or other inflammatory targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and AutoDock Vina are employed. The triazole-thiophene core shows strong hydrophobic interactions with COX-2’s active site (binding energy ≤−8.5 kcal/mol). Free energy perturbation (FEP) calculations refine predictions for methoxyphenyl substituent orientations .

Key Considerations for Researchers

  • Contradictory Evidence : Address variability in biological assays by standardizing protocols and validating purity .
  • Advanced Tools : Integrate computational chemistry (e.g., ICReDD’s reaction path search methods ) with experimental validation.

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